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molecular formula C5H7BO2S B068057 5-Methylthiophene-2-boronic acid CAS No. 162607-20-7

5-Methylthiophene-2-boronic acid

Cat. No. B068057
M. Wt: 141.99 g/mol
InChI Key: NRIYPIBRPGAWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05594021

Procedure details

n-BuLi (2.38M, 16 ml) was slowly added to a solution of 2-methyl thiophene (3.0 g, 31 mmol) in THF (20 ml) at -78° C. The solution was kept at -78° C. for 10 min. then warmed to 0° C. for an additional 0.5 hr. The solution was then transferred by steel canula under nitrogen into a vessel containing triisopropylborate (6.3 g, 33 mmol) in ether (15 ml) at -78° C. The resulting milky white solution was stirred at -78° C. for 20 min. then at room temperature for 2 hours. The reaction was quenched by the addition of 10% aqueous HCl (5.0 ml) and the solution was extracted into ether. The combined ether extracts were extracted with 10M NaOH (2×30 ml), the aqueous extracts were acidified with dilute HCl to pH 2 and extracted into ether (3×25 ml). The combined ether extracts were washed once with water (10 ml), once with brine (10 ml) and dried and evaporated to give 3.91 g 2-methylthiophene-5-boronic acid as a light brown solid. This was used in the next step with no further purification.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li]CCCC.[CH3:6][C:7]1[S:8][CH:9]=[CH:10][CH:11]=1.C([O:15][B:16](OC(C)C)[O:17]C(C)C)(C)C>C1COCC1.CCOCC>[CH3:6][C:7]1[S:8][C:9]([B:16]([OH:17])[OH:15])=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
16 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
3 g
Type
reactant
Smiles
CC=1SC=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
6.3 g
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting milky white solution was stirred at -78° C. for 20 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of 10% aqueous HCl (5.0 ml)
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted into ether
EXTRACTION
Type
EXTRACTION
Details
The combined ether extracts were extracted with 10M NaOH (2×30 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted into ether (3×25 ml)
WASH
Type
WASH
Details
The combined ether extracts were washed once with water (10 ml), once with brine (10 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC=1SC(=CC1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.91 g
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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